

Physical and chemical properties of Ethyl 2-(diphenoxyphosphoryl)acetate

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Compound of Interest

Compound Name: Ethyl 2-(diphenoxyphosphoryl)acetate

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An In-depth Technical Guide to Ethyl 2-(diphenoxyphosphoryl)acetate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physical and chemical properties of **Ethyl 2-(diphenoxyphosphoryl)acetate**, a versatile reagent in organic synthesis. This document details its core characteristics, experimental protocols for its application, and relevant safety information.

Core Properties and Identification

Ethyl 2-(diphenoxyphosphoryl)acetate, also known as Ethyl Diphenylphosphonoacetate, is an organophosphorus compound widely utilized as a Horner-Wadsworth-Emmons (HWE) reagent. Its structure features a central phosphorus atom bonded to two phenoxy groups, an ethyl acetate moiety, and a phosphoryl oxygen. This specific arrangement confers unique reactivity, particularly in the stereoselective synthesis of alkenes.

Table 1: Chemical Identifiers

Identifier	Value
CAS Number	16139-79-0
Molecular Formula	C ₁₆ H ₁₇ O ₅ P[1][2]
Molecular Weight	320.28 g/mol [1]
IUPAC Name	ethyl 2-(diphenoxyphosphoryl)acetate[3]
Synonyms	Ethyl Diphenylphosphonoacetate, Diphenylphosphonoacetic acid ethyl ester[1][2]
InChI	InChI=1S/C16H17O5P/c1-2-19-16(17)13-22(18,20-14-9-5-3-6-10-14)21-15-11-7-4-8-12-15/h3-12H,2,13H2,1H3[2]
InChIKey	UQMFCYBSUVRGNU-UHFFFAOYSA-N[4]
Canonical SMILES	CCOC(=O)CP(=O) (OC1=CC=CC=C1)OC1=CC=CC=C1[3]

Physicochemical Properties

The physical and chemical characteristics of **Ethyl 2-(diphenoxyphosphoryl)acetate** are summarized below. These properties are essential for its handling, storage, and application in experimental settings.

Table 2: Physical and Chemical Properties

Property	Value	Source
Physical State	Colorless to pale yellow clear liquid	[2][5]
Melting Point	81-82 °C	[1][6]
Boiling Point	220 °C at 3 mmHg	[1][6][7]
Density	1.22 g/cm ³	[1]
Refractive Index	1.5320-1.5360	[1][6]
Solubility	Soluble in THF and MeCN; slightly soluble in Et ₂ O and toluene.	[7]
Stability	Stable under proper conditions.	[5]
Storage Temperature	0-10°C	[1][6]

Experimental Protocols

Ethyl 2-(diphenoxyphosphoryl)acetate is a key reagent in the Horner-Wadsworth-Emmons reaction, facilitating the synthesis of α,β -unsaturated esters, often with high Z-selectivity.[8][9]

Synthesis of Ethyl 2-(diphenoxyphosphoryl)acetate

A common method for the synthesis of this reagent involves the reaction of triethyl phosphonoacetate with phosphorus pentachloride (PCl₅) and phenol.[7] While detailed, step-by-step industrial synthesis protocols are often proprietary, a general laboratory-scale preparation can be inferred from related procedures. Another established method is the Michaelis-Arbuzov reaction, involving the reaction of ethyl diphenylphosphinite with an ethyl haloacetate.[2]

Application in Z-Selective Horner-Wadsworth-Emmons Reaction

The following protocol is a representative example of the use of **Ethyl 2-(diphenoxyphosphoryl)acetate** in a Z-selective HWE reaction.[4]

Materials:

- Ethyl diphenylphosphonoacetate
- Aldehyde (e.g., p-tolualdehyde)
- Base (e.g., Sodium Hydride (NaH) or Benzyltrimethylammonium hydroxide (Triton B))
- Anhydrous Tetrahydrofuran (THF)
- Saturated aqueous Ammonium Chloride (NH₄Cl) solution
- Ethyl acetate (EtOAc)
- Brine
- Anhydrous Sodium Sulfate (Na₂SO₄) or Magnesium Sulfate (MgSO₄)

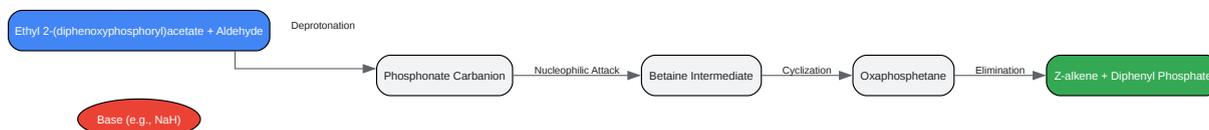
Procedure:

- Under an inert atmosphere (e.g., nitrogen or argon), dissolve **Ethyl 2-(diphenoxyphosphoryl)acetate** (1.5 mmol) in anhydrous THF (5 mL) in a flame-dried round-bottom flask equipped with a magnetic stir bar.
- Cool the solution to -78 °C using a dry ice/acetone bath.
- Add the base (e.g., NaH, 1.6 mmol) to the stirred solution and continue stirring at -78 °C for 30 minutes to ensure complete formation of the phosphonate carbanion.[4]
- Slowly add a solution of the aldehyde (1.0 mmol) in anhydrous THF to the reaction mixture.
- Stir the reaction mixture at -78 °C for 2 hours, monitoring the reaction progress by thin-layer chromatography (TLC).[4]

- Upon completion, quench the reaction by the slow addition of saturated aqueous NH_4Cl solution.
- Allow the mixture to warm to room temperature.
- Transfer the mixture to a separatory funnel and extract the aqueous layer with ethyl acetate (3 x 15 mL).[4]
- Combine the organic layers and wash sequentially with 2 M HCl (aq), saturated aqueous NaHCO_3 , and brine.[4]
- Dry the organic layer over anhydrous Na_2SO_4 or MgSO_4 , filter, and concentrate under reduced pressure.
- Purify the crude product by flash column chromatography on silica gel (e.g., using a hexane:ethyl acetate gradient) to yield the desired α,β -unsaturated ester.[4]

Reactivity and Mechanism

The Horner-Wadsworth-Emmons reaction begins with the deprotonation of the phosphonate at the α -carbon by a base, forming a nucleophilic carbanion. This carbanion then attacks the carbonyl carbon of the aldehyde or ketone in a rate-limiting step. The resulting intermediate cyclizes to form an unstable four-membered oxaphosphetane ring, which then fragments to yield the alkene and a water-soluble phosphate byproduct. The use of diaryl phosphonates, such as the diphenoxy derivative, can significantly influence the stereochemical outcome of the reaction, favoring the formation of the Z-alkene.[8][9]



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Caption: Horner-Wadsworth-Emmons reaction workflow.

Safety and Handling

Ethyl 2-(diphenoxyphosphoryl)acetate should be handled in a well-ventilated area, and appropriate personal protective equipment (PPE), including gloves and safety glasses, should be worn. It is stable under recommended storage conditions but may decompose at high temperatures, producing hazardous fumes of phosphorus oxides and carbon oxides.[5] In case of contact with skin or eyes, rinse immediately with plenty of water. For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.[8]

Spectral Data

While a comprehensive public database of all spectral data for **Ethyl 2-(diphenoxyphosphoryl)acetate** is not readily available, typical spectral characteristics for related phosphonates can be referenced for analytical purposes. For instance, in the ^1H NMR spectrum of the product from the HWE reaction with p-tolualdehyde, the vinyl protons of the Z- and E-isomers show distinct signals, allowing for the determination of the stereoselectivity of the reaction.[4] The ^{31}P NMR spectrum is a valuable tool for characterizing organophosphorus compounds, with phosphonates typically exhibiting signals in a characteristic chemical shift range.

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